L-Cystine dihydrochloride
Overview
Description
L-Cystine dihydrochloride is a vital component of biological systems. It plays a significant role in protein structure, redox chemistry, and cellular processes. It is a valuable tool in biology and chemistry research across a wide range of applications, from understanding fundamental biochemical mechanisms to drug development and nutritional research .
Synthesis Analysis
L-Cystine dihydrochloride is produced through more sustainable fermentative processes with engineered E. coli based on glucose and thiosulfate as a sulfur source . Metabolic control analysis (MCA) indicated that the activities of the L-cysteine synthases might be limiting, and it was hypothesized that the L-cysteine precursor O-acetylserine (OAS) might be exported from the cells faster than it took to transform OAS into L-cysteine .Molecular Structure Analysis
The empirical formula of L-Cystine dihydrochloride is C6H12N2O4S2 · 2HCl, and its molecular weight is 313.22 .Chemical Reactions Analysis
L-Cysteine, the source of disulfide linkages in proteins, has a role in sulfur transport. It undergoes rapid oxidation to form cystine at physiological pH . L-Cystine is crucial for oxygen production and low-density lipoprotein modification by arterial smooth muscle cells .Physical And Chemical Properties Analysis
L-Cystine dihydrochloride is a solid substance with a white to pale yellow color. Its melting point is between 228-232 °C, and it has a relative density of 1.5178 g/cm3 at 20 °C .Scientific Research Applications
1. Synthesis and Crystal Growth
L-Cystine dihydrochloride, a semiorganic nonlinear optical material, has been synthesized with its crystal structure characterized at low temperatures. Its structural perfection was analyzed using high-resolution X-ray diffraction, and its optical and thermal properties were studied, revealing its potential for applications in optical devices (Devi et al., 2010).
2. Nonlinear Optical Properties
The nonlinear optical properties of L-Cystine dihydrochloride crystals have been extensively researched. Studies show that these crystals possess significant second harmonic generation efficiency, indicating their utility in photonics and optoelectronics (Vasanthakumari et al., 2015).
3. Extraction from Natural Sources
Research has been conducted on the extraction of L-Cystine from cattle hair. This study provides insights into the quantitative extraction methods, potentially leading to sustainable sourcing of L-Cystine for various applications (Ling, 2007).
4. Electrochemical Applications
Investigations into the electrochemical reduction of L-Cystine have shown its potential in synthesizing other compounds, such as L-Cysteine monohydrochloride, through different proton donor systems (Chen, 2001).
5. Medical Research
L-Cystine's involvement in cellular functions like detoxification and protein synthesis makes it a subject of medical research. Studies have explored its role in kidney proximal tubular cells, indicating its impact on cellular redox balance and mitochondrial integrity (Sumayao et al., 2016).
6. Protonation and Solubility Studies
The solubility and protonation of L-Cystine in various conditions have been studied, providing crucial information for its application in different environments and formulations (Apruzzese et al., 2002).
7. Nutritional Implications
L-Cystine's role in nutrition, particularly its conversion to essential substances like glutathione, hydrogen sulfide, and taurine, has been a subject of research, highlighting its potential in improving health and well-being (Yin et al., 2016).
Safety And Hazards
L-Cystine dihydrochloride should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
The main challenge with L-Cystine dihydrochloride is its rapid oxidization to L-cystine, a reaction that is catalyzed by the presence of trace elements such as copper and iron that are typically present in cell culture media. L-cystine has a low solubility and can precipitate at concentrations of greater than 1 mM . Future research is likely to focus on overcoming these solubility and performance challenges .
properties
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2.2ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H/t3-,4-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGZUQPEIHGQST-RGVONZFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SSC[C@@H](C(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101335748 | |
Record name | L-Cystine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101335748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Cystine dihydrochloride | |
CAS RN |
30925-07-6 | |
Record name | Cystine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030925076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Cystine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101335748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-cystine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYSTINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFN1A47EIG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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